(R)-(+)-1-Benzyloxy-butane-2-OL
Description
“(R)-(+)-1-Benzyloxy-butane-2-OL” (CAS: 128821-01-2) is a chiral secondary alcohol characterized by a benzyl ether group at the C1 position and a hydroxyl group at the C2 position of a four-carbon chain. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol. The compound’s (R)-configuration confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-phenylmethoxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNXMTHJYVSJGZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474802 | |
| Record name | 2-Butanol, 1-(phenylmethoxy)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167354-12-3 | |
| Record name | 2-Butanol, 1-(phenylmethoxy)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Alcohols
Key Observations:
Structural Differences: The target compound features a benzyl ether group absent in the compared alkenols (e.g., 2-Methyl-3-buten-2-ol). This aromatic moiety increases molecular weight (~2× higher) and likely reduces volatility compared to smaller alkenols . The chiral center in “(R)-(+)-1-Benzyloxy-butane-2-OL” differentiates it from simpler achiral alcohols like 3-Methyl-2-buten-1-ol, which lack stereochemical complexity.
Physical Properties: The alkenols in Table 1 exhibit lower boiling points (98–140°C) due to smaller molecular size and absence of aromatic groups. The benzyloxy group in the target compound may elevate its boiling point, though exact data are unavailable . Density trends correlate with molecular structure; the benzyl-containing compound likely has a higher density than alkenols, but this remains unconfirmed.
Commercial and Synthetic Relevance: The compared alkenols are commercially available at lower costs (e.g., JPY 4,000/250 mL), suggesting their use as bulk solvents or intermediates. In contrast, the specialized chiral structure of “(R)-(+)-1-Benzyloxy-butane-2-OL” implies niche applications, such as enantioselective catalysis or drug synthesis .
Research Findings and Functional Insights
- Steric and Electronic Effects: The benzyl group in “(R)-(+)-1-Benzyloxy-butane-2-OL” introduces steric hindrance, which may slow nucleophilic substitution reactions compared to less hindered alkenols. Conversely, the ether oxygen could participate in hydrogen bonding, affecting solubility in polar solvents .
- Chirality-Driven Applications: The (R)-enantiomer’s configuration is critical in producing optically active pharmaceuticals.
Limitations and Data Gaps
- The provided evidence lacks critical data (e.g., melting point, solubility, spectral data) for “(R)-(+)-1-Benzyloxy-butane-2-OL”, limiting quantitative comparison.
- Further studies comparing its reactivity with benzyl ether analogs (e.g., “1-Benzyloxy-propan-2-ol”) would enhance structural-activity insights.
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